2-(Tetradecyloxy)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-tetradecoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-16-14-17/h17H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHERURXKGFABNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27306-79-2 | |

| Record name | Polyethylene glycol tetradecyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27306-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50872618 | |

| Record name | 2-(Tetradecyloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-(Tetradecyloxy)ethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14160 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2136-70-1, 27306-79-2 | |

| Record name | Ethylene glycol monotetradecyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2136-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradecyl ethyleneglycol monoether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002136701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-tetradecyl-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Tetradecyloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(tetradecyloxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetradecan- l-ol, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRADECYL ETHYLENEGLYCOL MONOETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAC0DWO8W5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(Tetradecyloxy)ethanol CAS number 2136-70-1 properties

An In-depth Technical Guide to 2-(Tetradecyloxy)ethanol (CAS: 2136-70-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a C14 alkyl glycolether. We will delve into its fundamental physicochemical properties, synthesis, spectral characteristics, and known applications, with a particular focus on its relevance to the fields of chemical research and pharmaceutical sciences.

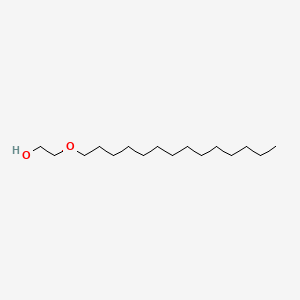

Core Molecular Identity and Structure

This compound, also known under the International Nomenclature for Cosmetic Ingredients (INCI) name Myreth-1, is an amphiphilic molecule possessing both a long hydrophobic alkyl chain and a hydrophilic primary alcohol head group. This structure is foundational to its properties as a nonionic surfactant and emulsifier.

-

Synonyms: Myristyl Monoethoxylate, 2-Tetradecoxyethanol, Ethylene Glycol Monotetradecyl Ether, C14E1.[1][2][3][5]

The molecule consists of a fourteen-carbon saturated alkyl chain (tetradecyl group) linked via an ether bond to an ethanol molecule. This structure imparts surface-active properties, allowing it to interface between polar and non-polar phases.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of this compound are critical for determining its suitability for various applications, from reaction solvent to formulation excipient.

| Property | Value | Source(s) |

| Melting Point | 33-34 °C | [2][3][5][6] |

| Boiling Point | 330.8 °C at 760 mmHg 146-148 °C at 2 Torr | [3][4][5] |

| Density | 0.871 g/cm³ (Predicted) | [2][3][5] |

| Flash Point | 78.6 °C | [2][5][7] |

| Water Solubility | 1.442 mg/L at 25 °C (Estimated) | [7] |

| LogP (Octanol/Water) | 5.9 - 6.2 (Estimated) | [2][7] |

| Hydrogen Bond Donor | 1 | [2] |

| Hydrogen Bond Acceptor | 2 | [2] |

The low melting point indicates that this compound is a solid at standard room temperature but can be easily melted for processing. Its very low water solubility and high LogP value confirm its predominantly lipophilic character, a key attribute for its function in non-aqueous systems or at oil-water interfaces.[2][7]

Synthesis Methodologies

The synthesis of this compound typically involves the ethoxylation of 1-tetradecanol or the Williamson ether synthesis.

Williamson Ether Synthesis Approach

This classical method provides a reliable route to the target molecule. It involves the reaction of an alkoxide with a primary alkyl halide.

Caption: Williamson ether synthesis workflow for this compound.

Experimental Protocol Outline:

-

Alkoxide Formation: Ethylene glycol is reacted with a strong base, such as sodium hydride, in an anhydrous aprotic solvent (e.g., THF) to form the sodium salt of ethylene glycol (sodium 2-hydroxyethoxide). This step is crucial as it generates the nucleophile required for the subsequent reaction.

-

Nucleophilic Substitution: 1-Bromotetradecane is added to the reaction mixture. The alkoxide attacks the primary carbon bearing the bromine atom in an Sₙ2 reaction, displacing the bromide ion.

-

Work-up and Purification: The reaction is quenched with water. The organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.[3]

Reduction of an Ester

An alternative high-yield synthesis involves the reduction of a corresponding ester.[2]

Protocol: A synthesis route starting from tetradecyloxy-acetic acid methyl ester using lithium aluminum tetrahydride has been reported to produce this compound with a 100% yield.[2]

Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.[1][8]

-

O-H Stretch: A broad, strong absorption band is expected in the region of 3300-3500 cm⁻¹, characteristic of the hydroxyl group.[9]

-

C-H Stretch: Sharp peaks around 2850-2960 cm⁻¹ correspond to the stretching vibrations of the C-H bonds in the long alkyl chain.

-

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region is indicative of the C-O ether linkage.

Data available from the National Institute of Standards and Technology (NIST) confirms these characteristic peaks.[8]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.[1][10]

-

Molecular Ion Peak (M⁺): A peak at m/z = 258.44 would correspond to the molecular ion, though it may be weak or absent in alcohols.[1][10]

-

Key Fragments: Common fragmentation patterns for long-chain ethers and alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and loss of water (M-18). A prominent peak is often observed at m/z = 45, corresponding to the [CH₂CH₂OH]⁺ fragment.

The NIST Chemistry WebBook provides the mass spectrum for this compound.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments in the molecule. While specific spectra are proprietary, the expected chemical shifts can be predicted.

-

¹H NMR:

-

-CH₃: A triplet around 0.9 ppm.

-

-(CH₂)n-: A large signal complex between 1.2-1.6 ppm.

-

-O-CH₂-CH₂-OH: Two triplets around 3.5-3.7 ppm.

-

-OH: A broad singlet with a variable chemical shift.

-

-

¹³C NMR:

-

-CH₃: A signal around 14 ppm.

-

-(CH₂)n-: Multiple signals in the 22-32 ppm range.

-

-O-CH₂- (ether): A signal around 70-72 ppm.

-

-CH₂-OH (alcohol): A signal around 60-62 ppm.[9]

-

Applications and Relevance in Research

As a nonionic surfactant, this compound and its ethoxylated derivatives (Myreth-n) are valuable in various scientific and industrial contexts. Its amphiphilic nature drives its utility.[11]

Pharmaceutical Formulations and Drug Delivery

The structure of this compound is analogous to other alcohol ethoxylates used as excipients in pharmaceutical formulations.[11]

-

Solubilizing Agent: Its lipophilic character makes it suitable for solubilizing poorly water-soluble active pharmaceutical ingredients (APIs) in lipid-based or non-aqueous formulations.

-

Emulsifier: It can be used to stabilize oil-in-water (o/w) or water-in-oil (w/o) emulsions, which are common delivery systems for topical and parenteral drugs.

-

Micelle Formation: Although this single ethoxy unit molecule may have a very high critical micelle concentration (CMC), it serves as a foundational structure for more complex nonionic surfactants (e.g., Myreth-5, Myreth-10) that are effective at forming micelles. These micelles can encapsulate hydrophobic drugs, increasing their aqueous solubility and bioavailability.[2][5]

Cosmetics and Personal Care

In the cosmetic industry, the "Myreth" series of ingredients function as emulsifiers, wetting agents, and solubilizers in creams, lotions, and other personal care products.[11][12]

Chemical Research

In a laboratory setting, this compound can be used as:

-

A high-boiling point solvent for specific organic reactions.[13]

-

A starting material for the synthesis of more complex surfactants and polymers.

-

A model compound for studying interfacial phenomena and self-assembly.

Safety and Handling

While specific GHS classification data is not consistently reported, general precautions for handling laboratory chemicals should be observed.[7][14]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Toxicity: Detailed toxicological data for this specific molecule is limited. However, related glycol ethers can cause skin and eye irritation.[15] The high WGK (Water Hazard Class) rating of 3 in Germany suggests it is considered hazardous to water.[3][4]

-

Storage: Store in a cool, dry place away from oxidizing agents.

Researchers should always consult the most current Safety Data Sheet (SDS) from the supplier before use.[16]

Conclusion

This compound (CAS 2136-70-1) is a well-defined amphiphilic compound with established physicochemical properties. Its utility is primarily derived from its surfactant nature, making it a valuable, albeit simple, member of the alcohol ethoxylate family. For professionals in drug development and chemical research, it serves as a useful starting material, a potential formulation excipient for non-aqueous systems, and a foundational structure for understanding more complex nonionic surfactants used in advanced delivery systems.

References

- 1. Ethanol, 2-(tetradecyloxy)- [webbook.nist.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | 2136-70-1 [chemicalbook.com]

- 4. 2136-70-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chembk.com [chembk.com]

- 7. 2-tetradecyl oxyethanol, 2136-70-1 [thegoodscentscompany.com]

- 8. Ethanol, 2-(tetradecyloxy)- [webbook.nist.gov]

- 9. Spectroscopy of Alcohols [sites.science.oregonstate.edu]

- 10. Ethanol, 2-(tetradecyloxy)- [webbook.nist.gov]

- 11. nbinno.com [nbinno.com]

- 12. 2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethanol | C18H38O4 | CID 76458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 14. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2136-70-1 Name: this compound [xixisys.com]

- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 16. 2-(tetradecyloxy)ethan-1-ol | CymitQuimica [cymitquimica.com]

Introduction: The Molecular Architecture and Utility of 2-(Tetradecyloxy)ethanol

An In-depth Technical Guide to the Synthesis of 2-(Tetradecyloxy)ethanol

This compound, also known by synonyms such as Ethylene glycol monotetradecyl ether and Myreth, is an amphiphilic organic compound with the chemical formula C16H34O2.[1][2][3] Its structure is characterized by a long, hydrophobic 14-carbon alkyl chain (tetradecyl group) and a hydrophilic primary alcohol head group, linked by an ether bond. This dual nature grants it significant utility as a nonionic surfactant and emulsifier.

In the realm of drug development and pharmaceutical sciences, such molecules are of paramount importance. Their ability to form micelles and liposomes makes them invaluable for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs), a critical challenge in modern formulation science.[4] Understanding the synthesis of this compound is therefore fundamental for researchers aiming to develop advanced drug delivery systems and other specialized formulations in cosmetics and materials science.[4]

This guide provides a comprehensive overview of the predominant synthetic pathway for this compound, grounded in established chemical principles and supported by detailed experimental insights.

Core Synthesis Pathway: The Williamson Ether Synthesis

The most reliable and widely employed method for preparing this compound is the Williamson ether synthesis. This classic organic reaction, first developed in the 1850s, remains a cornerstone of ether synthesis due to its versatility and robustness.[5][6] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[6][7][8]

For the specific synthesis of this compound, the two key reactants are:

-

The Nucleophile: The mono-alkoxide of ethylene glycol (sodium 2-hydroxyethoxide).

-

The Electrophile: A tetradecyl halide, typically 1-bromotetradecane.

The selection of a primary alkyl halide like 1-bromotetradecane is a critical experimental choice. The SN2 mechanism is highly sensitive to steric hindrance at the electrophilic carbon.[5][7] Using a secondary or tertiary alkyl halide would significantly favor a competing elimination (E2) reaction, drastically reducing the yield of the desired ether and producing alkene byproducts.[8]

Overall Synthesis Workflow

The synthesis can be logically broken down into three main stages: alkoxide formation, nucleophilic substitution, and product purification.

References

- 1. lookchem.com [lookchem.com]

- 2. Ethanol, 2-(tetradecyloxy)- [webbook.nist.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. nbinno.com [nbinno.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. jk-sci.com [jk-sci.com]

Physical and chemical properties of ethylene glycol monotetradecyl ether

An In-Depth Technical Guide to Ethylene Glycol Monotetradecyl Ether: Properties and Applications For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene glycol monotetradecyl ether represents a critical class of non-ionic surfactants, pivotal to advancements in pharmaceutical formulations, drug delivery systems, and biochemical research. As a member of the polyoxyethylene alkyl ether family, its unique amphiphilic nature—derived from a hydrophilic ethylene glycol head and a lipophilic tetradecyl tail—governs its function as a highly effective emulsifier, solubilizer, and permeation enhancer. This technical guide provides a comprehensive analysis of its core physical and chemical properties, mechanisms of action, and established methodologies for its characterization and quality control. By synthesizing technical data with field-proven insights, this document serves as an essential resource for professionals leveraging this versatile excipient in research and development.

Chemical Identity and Structure

Ethylene glycol monotetradecyl ether is not a single, monolithic entity but rather a class of compounds, often designated as C14En , where '14' signifies the number of carbon atoms in the hydrophobic alkyl chain (tetradecyl) and 'n' denotes the number of repeating ethylene oxide (EO) units in the hydrophilic chain.[1] The properties of the surfactant are profoundly influenced by the length of this polyoxyethylene chain. This guide will focus on the foundational molecule where n=1 (C14E1), while also discussing the broader class.

The fundamental structure consists of a 14-carbon alkyl chain linked via an ether bond to a polyoxyethylene glycol chain. This dual nature is the source of its surface-active properties.

| Identifier | Value / Information |

| Chemical Name | 2-(Tetradecyloxy)ethanol |

| Synonyms | C14E1, Myristyl Glycol, Tetradecyl Glycol |

| CAS Number | 20325-40-2 (for C14E1) |

| Molecular Formula (C14E1) | C₁₆H₃₄O₂ |

| Molecular Weight (C14E1) | 258.44 g/mol |

Note: Commercial products are often mixtures with a distribution of ethylene oxide chain lengths.[1]

Core Physicochemical Properties

The functional utility of ethylene glycol monotetradecyl ether is dictated by its physical and chemical characteristics. These properties determine its behavior in aqueous and non-aqueous systems, its interaction with other molecules, and its suitability for specific applications.

Physical State and Solubility

Polyoxyethylene alkyl ethers can range from liquids to waxy solids depending on the length of both the alkyl and polyoxyethylene chains.[1] They are generally characterized by their solubility in water and various organic solvents, a trait governed by the balance of their hydrophilic and lipophilic moieties.

A noteworthy characteristic is their inverse aqueous solubility ; they become less soluble as the temperature of the water increases.[2] This phenomenon, known as clouding, occurs at a specific "cloud point" temperature and is a hallmark of many non-ionic surfactants containing polyoxyethylene chains.

Surfactant-Specific Properties

As a surfactant, its most critical properties relate to its behavior at interfaces and its ability to self-assemble in solution.

The HLB value is an empirical scale from 0 to 20 that quantifies the degree to which a surfactant is hydrophilic or lipophilic. It is a predictive tool for selecting the appropriate surfactant for a given application, such as forming an oil-in-water (O/W) or water-in-oil (W/O) emulsion.

The HLB can be calculated using Griffin's method for non-ionic surfactants: HLB = 20 × (Mh / M) Where:

-

Mh is the molecular mass of the hydrophilic portion (the polyoxyethylene head).

-

M is the total molecular mass of the molecule.

Table 1: Predicted Surfactant Function based on HLB Value

| HLB Value Range | Primary Application |

| 3 - 6 | W/O Emulsifier |

| 7 - 9 | Wetting and Spreading Agent |

| 8 - 16 | O/W Emulsifier |

| 13 - 16 | Detergent |

| 16 - 18 | Solubilizer or Hydrotrope |

For ethylene glycol monotetradecyl ether (C14E1), with one ethylene oxide unit, the HLB value is low, indicating a more lipophilic character. As the number of ethylene oxide units increases, the HLB value rises, and the surfactant becomes progressively more hydrophilic. For example, an ethylene glycol fatty acid ester with a low degree of ethoxylation has an HLB of approximately 2.5, making it an effective W/O emulsifier.[3]

The CMC is the concentration above which surfactant monomers spontaneously associate to form larger aggregates known as micelles.[4] This is a fundamental property, as the formation of micelles is responsible for the solubilizing power of surfactants and marks the point of maximum reduction in surface tension.[4] Below the CMC, the surfactant primarily exists as individual molecules (monomers). Once the CMC is reached, any additional surfactant added to the system will preferentially form micelles.[5]

The CMC is highly dependent on the structure of the surfactant, temperature, and the presence of electrolytes. For the C14En series, the CMC is influenced by the length of the polyoxyethylene chain. Studies on the closely related ethylene glycol monododecyl ether (C12E1) have reported a CMC of 27.5 µM at 25°C.[6]

Interestingly, research has shown that for C14E1, the CMC exhibits an unusual relationship with temperature, initially increasing and then decreasing as temperature rises. This is attributed to the interplay between the thermal solubility of the molecules and the thermal motion of the adsorbed molecules at the interface.

Diagram 1: Micelle Formation This diagram illustrates the process of micelle formation once the surfactant concentration surpasses the CMC.

Caption: Self-assembly of monomers into micelles above the CMC.

Chemical Stability and Handling

Polyoxyethylene alkyl ethers are generally stable under strongly acidic or alkaline conditions.[1] However, a key consideration for their storage and handling is the potential for autoxidation . Over time, and particularly when exposed to air and light, glycol ethers can form explosive peroxides.[7] This degradation can also lead to an increase in acidity.[1]

Storage Recommendations:

-

Store in tightly closed, airtight containers in a cool, dry, and well-ventilated place.[8][9]

-

Keep away from sources of ignition and strong oxidizing agents.[7][8]

-

Commercial grades may contain antioxidants like butylated hydroxyanisole (BHA) to inhibit peroxide formation.[1]

Safety Profile:

Standard personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling these compounds.[8][9]

Mechanism of Action in Pharmaceutical Systems

The utility of ethylene glycol monotetradecyl ether in drug development stems from its ability to favorably alter the properties of a formulation through distinct mechanisms.

-

As an Emulsifier: In multiphase systems like creams and lotions, it positions itself at the oil-water interface, reducing interfacial tension. The hydrophilic head orients towards the aqueous phase, and the lipophilic tail towards the oil phase, creating a stable barrier that prevents the coalescence of droplets.

-

As a Solubilizer: For poorly water-soluble active pharmaceutical ingredients (APIs), the hydrophobic core of the micelles formed above the CMC provides a microenvironment where the API can be encapsulated, thereby increasing its apparent solubility in the bulk aqueous medium.

-

As a Permeation Enhancer: In transdermal drug delivery, it can enhance the penetration of APIs across the skin.[6] This is achieved by fluidizing the lipid bilayers of the stratum corneum, temporarily disrupting its barrier function and allowing for greater drug permeation.

Diagram 2: Emulsification Mechanism This diagram shows how surfactant molecules stabilize an oil-in-water emulsion.

Caption: Surfactants at the oil-water interface.

Experimental Protocols

The characterization and quality control of ethylene glycol monotetradecyl ether are essential for ensuring its performance and safety in final formulations.

Protocol: Determination of Critical Micelle Concentration (CMC)

This protocol outlines the determination of CMC using the surface tension method, which is highly reliable for non-ionic surfactants. The principle is that surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.[4]

Apparatus:

-

Digital Tensiometer (with Wilhelmy plate or Du Noüy ring)

-

High-precision automated dispenser or micropipettes

-

Glass beakers and magnetic stirrer

-

Analytical balance

Methodology:

-

Solution Preparation: Prepare a stock solution of the surfactant in deionized water at a concentration well above the expected CMC.

-

Concentration Series: Use an automated dispenser to create a series of dilutions in the tensiometer's measurement vessel.[4] Alternatively, prepare a series of discrete solutions of varying concentrations. The series should span a range from well below to well above the anticipated CMC.

-

Equilibration: Allow each solution to equilibrate at a constant temperature, as surface tension and CMC are temperature-dependent.

-

Measurement: Measure the surface tension of each solution using the tensiometer. Ensure the platinum plate or ring is thoroughly cleaned between measurements.

-

Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the concentration (log C).

-

CMC Determination: The resulting plot will show two distinct linear regions. The CMC is the concentration at the intersection point of the regression lines drawn through these two regions.[4][13]

Protocol: Purity and Composition Analysis by Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity of polyoxyethylene alkyl ethers and determining the distribution of different ethoxymer chains.[14][15]

Apparatus:

-

Gas Chromatograph with a Flame Ionization Detector (FID)

-

High-temperature capillary column (e.g., bonded methyl silicone stationary phase)[14][15]

-

Autosampler and data acquisition software

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of the surfactant in a suitable solvent (e.g., methanol or an appropriate organic solvent).

-

Instrumental Conditions (Typical):

-

Injector Temperature: High enough to ensure volatilization without degradation.

-

Oven Program: A temperature ramp is used to elute compounds of increasing molecular weight. For example, start at a lower temperature and ramp up to a high temperature (e.g., >300°C) to elute the different ethoxymers.

-

Detector Temperature: ~350°C

-

Carrier Gas: Helium or Hydrogen

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Acquisition: Record the chromatogram. The free tetradecanol (if any) will elute first, followed by the C14En species in order of increasing n.

-

Analysis:

-

Purity: Assess the overall purity by calculating the area percentage of the main peaks relative to any impurity peaks.

-

Ethoxymer Distribution: The relative area of each C14En peak provides the distribution of the polyoxyethylene chains in the sample.[14][15] Identification of peaks can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).[15][16]

-

Conclusion

Ethylene glycol monotetradecyl ether is a functionally versatile non-ionic surfactant whose utility is deeply rooted in its fundamental physicochemical properties. Its amphiphilic structure, quantifiable by the HLB scale, and its capacity for self-assembly into micelles above a critical concentration, empower its role as a premier emulsifier and solubilizing agent. For scientists and researchers, a thorough understanding of its properties—from its unique temperature-dependent solubility to its potential for oxidative degradation—is paramount for the rational design of stable, effective, and safe formulations. The analytical and characterization protocols provided herein serve as a foundation for the quality control and application-specific validation required in rigorous scientific and pharmaceutical development.

References

- 1. phexcom.com [phexcom.com]

- 2. Surfactant composition | Patent Publication Number 20200206118 | Patexia [patexia.com]

- 3. nbinno.com [nbinno.com]

- 4. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 5. biolinscientific.com [biolinscientific.com]

- 6. caymanchem.com [caymanchem.com]

- 7. ICSC 0060 - ETHYLENE GLYCOL MONOETHYL ETHER [chemicalsafety.ilo.org]

- 8. chemicalbook.com [chemicalbook.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. media.laballey.com [media.laballey.com]

- 12. Ethylene glycol monooctadecyl ether | C20H42O2 | CID 75050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 14. [Determination of alkyl alcohol polyoxyethylene ether by high temperature gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

A Technical Guide to 2-(Tetradecyloxy)ethanol: Properties, Synthesis, and Applications in Research and Development

Introduction to 2-(Tetradecyloxy)ethanol

This compound, also known by synonyms such as Ethylene glycol monotetradecyl ether and Myreth, is a non-ionic surfactant belonging to the glycol ether family of organic solvents.[1][2] Its molecular architecture is distinctly amphiphilic, featuring a long, hydrophobic 14-carbon (tetradecyl) alkyl chain and a polar, hydrophilic ethylene glycol head group. This dual nature is the cornerstone of its utility, enabling it to reduce surface tension and act as an effective emulsifying, solubilizing, and wetting agent.

For researchers and professionals in drug development, understanding the specific attributes of excipients like this compound is critical. Its ability to improve the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs) makes it a valuable component in formulating advanced drug delivery systems.[3] This guide provides a comprehensive overview of its core physicochemical properties, synthetic methodologies, key applications, and essential safety protocols.

Core Molecular and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior and potential applications. The chemical formula for this compound is C16H34O2.[2][4][5] This composition results in a molecular weight of approximately 258.44 g/mol .[5][6][7]

For unambiguous identification in research and procurement, the following identifiers are used:

-

IUPAC Name : this compound[4]

-

Common Synonyms : 2-tetradecoxyethanol, Myreth, Ethylene glycol monotetradecyl ether, Myristyl monoethoxylate, Tetradecylglycol.[1][2][4][7]

The quantitative properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvent systems and formulation processes.

| Property | Value | Source(s) |

| Molecular Formula | C16H34O2 | [2][4][5] |

| Molecular Weight | 258.44 g/mol | [5][6][7] |

| Melting Point | 33-34 °C | [1][7][8] |

| Boiling Point | 330.8 °C @ 760 mmHg 146-148 °C @ 2 Torr | [1][7][8] |

| Density | ~0.871 g/cm³ | [1][8] |

| Flash Point | 78.6 °C | [1][8] |

| LogP (Octanol/Water) | 4.7 - 6.2 | [1][7] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

The high LogP value underscores the molecule's significant lipophilicity, while the presence of hydrogen bond donors and acceptors from the hydroxyl and ether groups confers its necessary hydrophilicity.[1]

Caption: Fig 1: Structure of this compound

Synthesis and Characterization

The synthesis of this compound is typically achieved through well-established organic chemistry reactions. The choice of pathway often depends on starting material availability, desired yield, and purity requirements.

Two primary routes are documented for the laboratory-scale or industrial production of this compound:

-

Williamson Ether Synthesis: This classic method involves the reaction of a tetradecyl halide (e.g., 1-bromotetradecane) with the sodium salt of ethylene glycol. The alkoxide of ethylene glycol acts as a nucleophile, displacing the bromide to form the ether linkage. This is a robust and widely used method for generating ethers.[7]

-

Reduction of an Ester Intermediate: An alternative route involves the reduction of tetradecyloxy-acetic acid methyl ester using a powerful reducing agent like lithium aluminium tetrahydride (LiAlH4). This method reduces the ester group to a primary alcohol, yielding the final product with high efficiency.[1]

This protocol outlines the synthesis of this compound from 1-bromotetradecane and ethylene glycol. This self-validating system includes reaction, workup, and purification steps designed to isolate the target compound.

Materials:

-

1-Bromotetradecane

-

Ethylene glycol (in excess)

-

Sodium metal

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Alkoxide Formation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, add a 5-fold molar excess of ethylene glycol. Carefully add sodium metal (1.1 molar equivalents relative to 1-bromotetradecane) in small portions. The reaction is exothermic and will generate hydrogen gas. Allow the mixture to stir until all sodium has dissolved, forming sodium glyco-alkoxide.

-

Nucleophilic Substitution: Dissolve 1-bromotetradecane (1.0 molar equivalent) in an appropriate anhydrous solvent (e.g., THF). Add this solution dropwise to the stirred alkoxide mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux (typically 60-80°C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Workup: After cooling to room temperature, cautiously quench the reaction by slowly adding saturated aqueous NH4Cl. Transfer the mixture to a separatory funnel and dilute with water and diethyl ether.

-

Extraction: Separate the layers. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product can be purified via flash column chromatography on silica gel to yield pure this compound.

The identity and purity of the synthesized product must be confirmed. Standard analytical techniques include:

-

Infrared (IR) Spectroscopy: To confirm the presence of a broad O-H stretch (~3300 cm⁻¹) from the alcohol and C-O stretches (~1100 cm⁻¹) from the ether.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the specific carbon skeleton and proton environments.

-

Mass Spectrometry (MS): To verify the molecular weight of 258.44 g/mol .[4]

Caption: Fig 2: Williamson Ether Synthesis Workflow

Applications in Research and Drug Development

The utility of this compound stems directly from its amphiphilic structure. This molecular design allows it to interface between polar and non-polar phases, a critical function in many formulations.

As a non-ionic surfactant, it does not possess a charged head group. This makes it less sensitive to changes in pH and electrolyte concentration, offering greater formulation stability compared to ionic surfactants. In aqueous solutions above its critical micelle concentration (CMC), molecules of this compound self-assemble into micelles. These structures have a hydrophobic core, capable of encapsulating lipophilic drug molecules, and a hydrophilic shell that interfaces with the aqueous environment.

The primary application in pharmaceutics is the enhancement of solubility and bioavailability for hydrophobic APIs (BCS Class II and IV).[3]

-

Solubilizing Agent: It can be used to dissolve water-insoluble compounds, creating clear solutions for oral, topical, or parenteral administration.

-

Emulsifier: It is effective at stabilizing oil-in-water (o/w) emulsions, which are common in creams, lotions, and some intravenous formulations.

-

Nanotechnology: Its surfactant properties are leveraged in the creation of nanoemulsions and microemulsions, which can improve drug loading, stability, and penetration across biological membranes.[3]

Caption: Fig 3: From Structure to Application

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. According to safety data sheets, this compound presents several hazards.[10]

-

Hazards: It is classified as a flammable liquid and vapor. It may be harmful if swallowed and toxic if inhaled. There are also concerns that it may damage fertility or the unborn child.[10]

-

Handling: Work should be conducted in a well-ventilated area or under a chemical fume hood.[10][11] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[11] Avoid breathing vapors and prevent contact with skin and eyes. Keep away from heat, sparks, and open flames.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from sources of ignition.[10]

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. nbinno.com [nbinno.com]

- 4. Ethanol, 2-(tetradecyloxy)- [webbook.nist.gov]

- 5. This compound | 2136-70-1 [chemicalbook.com]

- 6. Ethanol, 2-(tetradecyloxy)- (CAS 2136-70-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound | 2136-70-1 [chemicalbook.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Ethanol, 2-(tetradecyloxy)- [webbook.nist.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

Spectroscopic Analysis of 2-(Tetradecyloxy)ethanol: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(Tetradecyloxy)ethanol (CAS No. 2136-70-1), a non-ionic surfactant widely utilized in the pharmaceutical and cosmetic industries. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Infrared (IR) and Mass Spectrometry (MS) data to facilitate its identification, characterization, and quality control.

Introduction: The Molecular Profile of this compound

This compound, also known as ethylene glycol monotetradecyl ether, possesses a unique amphiphilic structure, combining a long hydrophobic tetradecyl chain with a hydrophilic ethylene glycol head. This structure dictates its surfactant properties and is key to interpreting its spectroscopic fingerprint.

| Identifier | Value | Source |

| Chemical Formula | C16H34O2 | NIST[1] |

| Molecular Weight | 258.44 g/mol | NIST[1] |

| CAS Number | 2136-70-1 | NIST[1] |

| IUPAC Name | This compound | NIST[1] |

| Synonyms | Myristyl monoethoxylate, Ethylene glycol monotetradecyl ether | NIST[1] |

A fundamental understanding of this structure is paramount for the subsequent spectroscopic analysis. The presence of a primary alcohol, an ether linkage, and a long aliphatic chain will give rise to characteristic signals in both IR and MS analyses.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound reveals key absorptions that confirm its molecular structure.

Experimental Protocol: Acquiring the IR Spectrum

The presented data was sourced from the Coblentz Society's evaluated infrared reference spectra collection, as provided by the NIST Chemistry WebBook.[2]

-

Instrumentation : Dispersive instrument (likely a prism, grating, or hybrid spectrometer).[2]

-

Sample Preparation : The sample was prepared as a 10% solution in carbon tetrachloride (CCl4) for the 2.5-7.5 µm region and a 10% solution in carbon disulfide (CS2) for the 7.5-15 µm region.[2]

-

Sampling Method : Transmission.[2]

-

Path Length : 0.01 cm.[2]

It is important to note that spectra obtained on modern Fourier Transform Infrared (FTIR) spectrometers may differ in detail from this dispersive spectrum.[2]

Interpretation of the IR Spectrum

The IR spectrum of this compound is characterized by the following key absorption bands:

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group | Interpretation |

| ~3400 (broad) | O-H stretch | Alcohol (-OH) | The broadness of this peak is indicative of hydrogen bonding, a characteristic feature of alcohols in the condensed phase.[3] |

| 2920 & 2850 | C-H stretch | Alkane (-CH2-, -CH3) | These strong absorptions are characteristic of the symmetric and asymmetric stretching of the numerous C-H bonds in the long tetradecyl chain.[4] |

| ~1465 | C-H bend | Alkane (-CH2-) | This corresponds to the scissoring deformation of the methylene groups in the aliphatic chain.[5] |

| ~1120 | C-O stretch | Ether (C-O-C) & Alcohol (C-OH) | This strong, often complex, band arises from the stretching vibrations of the ether linkage and the C-O bond of the primary alcohol. Ethers typically show a strong absorption in the 1050-1150 cm⁻¹ range.[6][7] |

The presence of a broad O-H stretch, strong aliphatic C-H stretches, and a prominent C-O stretch provides clear evidence for the structure of this compound.

Mass Spectrometry: Elucidating the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound, electron ionization (EI) mass spectrometry provides the molecular weight and a characteristic fragmentation pattern that can be used for structural confirmation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The mass spectrum presented is an electron ionization spectrum sourced from the NIST Mass Spectrometry Data Center.[8]

-

Ionization Method : Electron Ionization (EI)

-

Analyzer : Not specified, but typically a quadrupole or magnetic sector analyzer.

Interpretation of the Mass Spectrum

The mass spectrum of this compound exhibits several key features:

-

Molecular Ion (M⁺) : The molecular ion peak is expected at m/z 258. However, for long-chain alcohols and ethers, the molecular ion peak is often weak or absent due to rapid fragmentation.[9][10] The NIST spectrum shows a very low intensity peak at m/z 258.[8]

-

Fragmentation Analysis : The fragmentation of this compound is primarily driven by the presence of the ether and alcohol functional groups. The major fragmentation pathways include:

-

Alpha-Cleavage : This is a common fragmentation pathway for ethers and alcohols.[11][12] Cleavage of the C-C bond adjacent to the ether oxygen is a dominant process.

-

Loss of the tetradecyl radical (•C14H29) : This would result in a fragment at m/z 45, corresponding to [HO-CH2-CH2-O]⁺. The NIST spectrum shows a prominent peak at m/z 45.[8]

-

Cleavage between the two carbons of the ethylene glycol unit : This can lead to various smaller fragments.

-

-

Cleavage of the C-O bond : Breakage of the bond between the tetradecyl chain and the ether oxygen can also occur.[9]

-

Loss of Water (H₂O) : Dehydration is a characteristic fragmentation pathway for alcohols, which would result in a peak at M-18 (m/z 240).[3]

-

Alkyl Chain Fragmentation : The long tetradecyl chain will also fragment, producing a series of peaks separated by 14 mass units (corresponding to CH2 groups).[9]

-

Table of Key Fragments:

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 45 | [HOCH₂CH₂O]⁺ | α-cleavage at the ether linkage |

| 57, 71, 85... | [CnH2n+1]⁺ | Fragmentation of the tetradecyl chain |

The base peak in the spectrum is at m/z 45, which is a strong indicator of the ethoxy alcohol moiety. The overall fragmentation pattern is consistent with the structure of this compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The combined application of Infrared and Mass Spectrometry provides a robust methodology for the unambiguous identification and structural elucidation of this compound. The characteristic IR absorptions confirm the presence of the alcohol, ether, and long alkyl chain functionalities. The mass spectrum, through its molecular ion and fragmentation pattern, corroborates the molecular weight and provides further structural detail. This guide serves as a valuable resource for scientists engaged in the analysis and quality control of this important surfactant.

References

- 1. Ethanol, 2-(tetradecyloxy)- [webbook.nist.gov]

- 2. Ethanol, 2-(tetradecyloxy)- [webbook.nist.gov]

- 3. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. youtube.com [youtube.com]

- 8. Ethanol, 2-(tetradecyloxy)- [webbook.nist.gov]

- 9. whitman.edu [whitman.edu]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. scribd.com [scribd.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Solubility of 2-(Tetradecyloxy)ethanol in organic solvents

An In-Depth Technical Guide to the Solubility of 2-(Tetradecyloxy)ethanol in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS No. 2136-70-1), a nonionic surfactant crucial in pharmaceutical and materials science applications. The document delves into the molecular structure and physicochemical properties that govern its solubility, the theoretical principles of solute-solvent interactions, and a detailed, field-proven protocol for the experimental determination of its solubility in various organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution for formulation, purification, and drug delivery system design.

Introduction: Understanding this compound

This compound, also known as Myristyl Monoethoxylate or Ethylene Glycol Monotetradecyl Ether, is an amphiphilic molecule featuring a long, non-polar 14-carbon alkyl chain (tetradecyl group) and a polar ether-alcohol head group.[1][2][3] This dual nature imparts surfactant properties, making it valuable as an emulsifier, solubilizing agent, and stabilizer in a variety of formulations.[4] In the context of drug development, its ability to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs) is of particular interest.[4] A thorough understanding of its solubility in organic solvents is paramount for optimizing manufacturing processes, ensuring formulation stability, and controlling release kinetics in advanced drug delivery systems.

Physicochemical Properties

The solubility behavior of a compound is intrinsically linked to its physical and chemical properties. Key parameters for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 2136-70-1 | [1][2][5] |

| Molecular Formula | C₁₆H₃₄O₂ | [1][2][5] |

| Molecular Weight | 258.44 g/mol | [1][2][5] |

| Melting Point | 33-34 °C | [1][5] |

| Boiling Point | 330.8 °C at 760 mmHg | [1] |

| Density | 0.871 g/cm³ | [1] |

| LogP (Octanol/Water) | ~4.7 - 6.2 (Predicted) | [1][5] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

The high LogP value indicates a strong lipophilic (oil-loving) character, while the presence of a hydroxyl group and an ether oxygen allows for hydrogen bonding with polar solvents.[1] This structural dichotomy is the key to its solubility profile.

Theoretical Principles of Solubility

The dissolution of a solute in a solvent is a thermodynamic process governed by the principle "like dissolves like."[6][7] This adage is a simplified expression of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

-

Van der Waals Forces: The long C₁₄H₂₉ alkyl chain of this compound interacts primarily through weak London dispersion forces. These forces are dominant in non-polar solvents like hexane, heptane, and toluene. Consequently, the molecule's hydrophobic tail promotes solubility in these types of solvents.

-

Dipole-Dipole Interactions & Hydrogen Bonding: The terminal hydroxyl (-OH) group and the ether linkage (-O-) create a polar head. This region can engage in dipole-dipole interactions and, more significantly, act as both a hydrogen bond donor (via -OH) and acceptor (via both oxygens).[1] These interactions are crucial for solubility in polar solvents such as alcohols (e.g., ethanol, methanol) and polar aprotic solvents (e.g., acetone, DMSO).

The overall solubility in a given solvent depends on the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. Due to its amphiphilic nature, this compound is expected to exhibit good solubility in a broad range of organic solvents, from non-polar to polar protic.

Qualitative Solubility Profile (Predicted)

-

Non-Polar Solvents (e.g., Hexane, Toluene): Excellent solubility is expected. The van der Waals interactions between the long alkyl chain and the non-polar solvent molecules will be strong and energetically favorable.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Good solubility is predicted. These solvents can engage in dipole-dipole interactions with the polar head of the surfactant, while also accommodating the non-polar tail.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is expected. These solvents can form strong hydrogen bonds with the hydroxyl and ether groups, and their shorter alkyl chains can interact favorably with the surfactant's hydrophobic tail.[8]

-

Water: Limited solubility. While the polar head can hydrogen bond with water, the large, hydrophobic C₁₄ chain leads to a significant disruption of water's hydrogen-bonding network, making dissolution energetically unfavorable. Surfactants like this form micelles in water rather than a true solution.[9]

Experimental Protocol for Solubility Determination

To obtain precise, quantitative data, a systematic experimental approach is required. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of solids or liquids.[6]

Rationale and Self-Validation

This protocol is designed as a self-validating system. The core principle is to create a saturated solution where the system is at thermodynamic equilibrium.[10] This is achieved by adding an excess of the solute to the solvent and allowing sufficient time for dissolution to reach its maximum point under constant temperature. The subsequent analysis of the supernatant provides the solubility value. The inclusion of multiple time points for sampling (e.g., 24, 48, and 72 hours) serves to validate that equilibrium has indeed been reached; the concentration should plateau and remain constant across the later time points.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solubility determination protocol.

Caption: Workflow for the experimental determination of solubility.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

This compound (solute)

-

Organic solvents of interest (high purity grade)

-

Analytical balance

-

Glass vials with screw caps (e.g., 20 mL scintillation vials)

-

Thermostated orbital shaker or water bath

-

Centrifuge (optional)

-

Calibrated positive displacement pipettes

-

Volumetric flasks

-

Analytical instrument (e.g., HPLC with a suitable detector like CAD or ELSD, or GC with FID)

Procedure:

-

Preparation of Vials: To a series of glass vials, add a precisely weighed amount of the chosen organic solvent (e.g., 10.0 g).

-

Addition of Solute: Add an excess amount of this compound to each vial. "Excess" means adding enough solute so that a visible amount of undissolved material remains after the equilibration period. For a new system, start by adding approximately 1-2 g of solute to 10 g of solvent.

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostated shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate the vials at a constant speed for a predetermined period. It is crucial to establish the time required to reach equilibrium. A common practice is to prepare multiple vials and sample them at different time points (e.g., 24, 48, and 72 hours) to ensure the measured concentration is no longer increasing.[11]

-

-

Phase Separation:

-

Once the equilibration period is complete, remove the vials from the shaker and let them stand undisturbed in a temperature-controlled environment for at least 2 hours to allow the excess solute to settle.

-

If the solute does not settle effectively, the vials can be centrifuged at the same temperature to facilitate clear separation.[11]

-

-

Sampling:

-

Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette. Ensure the pipette tip does not disturb the undissolved solute at the bottom.

-

Immediately transfer the aliquot into a pre-weighed volumetric flask and record the mass of the transferred solution. This allows for precise calculation of molality.

-

-

Quantitative Analysis:

-

Dilute the sample to a concentration that falls within the linear range of a pre-established calibration curve for the chosen analytical method (e.g., GC-FID for volatile solvents or HPLC-ELSD for non-volatile systems).

-

Analyze the diluted sample to determine the concentration of this compound.

-

-

Calculation:

-

Using the measured concentration from the analytical instrument and the known dilution factors, calculate the concentration of the solute in the original saturated supernatant.

-

Express the solubility in appropriate units, such as grams of solute per 100 g of solvent ( g/100g ), molarity (mol/L), or molality (mol/kg).

-

Conclusion

This compound is a versatile nonionic surfactant whose utility is fundamentally tied to its solubility behavior. Its amphiphilic structure predicts a favorable solubility profile across a wide range of organic solvents, a critical attribute for its application in pharmaceutical formulations and chemical processes. While theoretical principles provide a strong qualitative framework, precise formulation and process design demand accurate, quantitative data. The detailed experimental protocol provided in this guide offers a robust and reliable method for determining these crucial solubility parameters, empowering researchers and developers to harness the full potential of this compound with scientific rigor.

References

- 1. This compound|lookchem [lookchem.com]

- 2. Ethanol, 2-(tetradecyloxy)- [webbook.nist.gov]

- 3. Ethanol, 2-(tetradecyloxy)- [webbook.nist.gov]

- 4. nbinno.com [nbinno.com]

- 5. 2136-70-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. chem.ws [chem.ws]

- 8. researchgate.net [researchgate.net]

- 9. quora.com [quora.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to Sourcing and Verifying High-Purity 2-(Tetradecyloxy)ethanol for Advanced Research

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Tetradecyloxy)ethanol (CAS No. 2136-70-1), a non-ionic surfactant, is a critical component in a multitude of advanced applications, from the formulation of sophisticated drug delivery systems to its role as a specialty chemical intermediate.[1][2] Its efficacy is directly contingent on its purity. For researchers and drug development professionals, securing a reliable supply of high-purity this compound is not merely a procurement step but a foundational requirement for experimental validity and reproducibility. This guide provides an in-depth analysis of the commercial supplier landscape, outlines critical physicochemical properties, presents a robust framework for purity verification, and details its applications, empowering scientists to make informed sourcing decisions.

Understanding this compound: Core Properties and Significance

This compound, also known as Myristyl Monoethoxylate or Ethylene Glycol Monotetradecyl Ether, is an amphiphilic molecule.[3][4] This structure, comprising a long hydrophobic 14-carbon alkyl chain (tetradecyl) and a hydrophilic polar head group (ethanol), is the cornerstone of its utility as a surfactant and emulsifier.[2]

The precise balance between its hydrophobic and hydrophilic properties dictates its performance in stabilizing emulsions, solubilizing poorly water-soluble compounds, and forming micelles or other supramolecular structures essential in drug delivery.[2] The presence of impurities can drastically alter these characteristics, leading to unpredictable experimental outcomes.

Key Physicochemical Data

A thorough understanding of the molecule's properties is essential for its proper application and analysis. The following table summarizes its key characteristics based on publicly available data.

| Property | Value | Source(s) |

| CAS Number | 2136-70-1 | [3][4][5] |

| Molecular Formula | C₁₆H₃₄O₂ | [3][5][6] |

| Molecular Weight | 258.44 g/mol | [3][4][6] |

| Melting Point | 33-34 °C | [5][6][7] |

| Boiling Point | 146-148 °C (at 2 Torr) | [5][6] |

| Density | ~0.871 g/cm³ (Predicted) | [6][7] |

| LogP (Octanol/Water) | ~5.9 - 6.2 (Estimated) | [6][7] |

| EINECS Number | 218-371-4 | [1][7] |

The Commercial Supplier Landscape

Sourcing high-purity this compound requires navigating a global market of chemical suppliers. These range from large, well-known manufacturers to smaller, specialized laboratories. Many researchers will procure through chemical marketplace platforms that aggregate products from various suppliers.

Prominent Commercial Sources & Aggregators

Below is a comparative table of platforms and suppliers where this compound can be sourced. It is critical to note that "high-purity" is a relative term, and researchers must always request a lot-specific Certificate of Analysis (CoA) to verify purity specifications.

| Supplier / Platform | Noted Purity / Grade | Geographic Reach | Key Considerations |

| ChemicalBook | Lists multiple suppliers with purities often cited as 95%, 97%, or 98%.[6][8] | Global (lists suppliers from China, USA, UK, Switzerland).[5][6] | An aggregator platform; diligence is required to vet the actual manufacturer. Provides extensive lists of suppliers.[8] |

| Parchem | Specialty chemical supplier. Purity not specified in listings, requires quote request.[1] | Worldwide. | Focuses on specialty chemicals and may offer various grades suitable for R&D and pilot scales. |

| LookChem | Lists suppliers with purities often around 98% Min.[7] | Global. | Provides detailed chemical property data aggregated from various sources.[7] |

| BOC Sciences | Research chemicals and biochemicals supplier. Offers custom synthesis services.[9] | Global. | Strong focus on the pharmaceutical industry; may provide higher purity grades and detailed analytical data.[9] |

| Clinivex | Reference standards for scientific research.[10] | Global. | Specializes in reference materials, implying a focus on well-characterized, high-purity compounds. Products are for laboratory use only.[10] |

| Santa Cruz Biotechnology | Research chemicals.[11] | Global. | A well-known supplier in the life sciences space, offering chemicals for research use.[11] |

A Framework for Supplier Selection and Purity Verification

The axiom "trust, but verify" is paramount in scientific procurement. A supplier's claim of purity must be independently corroborated. The following workflow provides a systematic approach to sourcing and validating this compound.

Caption: Workflow for sourcing and verifying high-purity reagents.

Analytical Methodologies for Purity Assessment

Independent verification is the cornerstone of scientific integrity. The methods below are standard for assessing the purity and identity of organic molecules like this compound.[12][13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating volatile and semi-volatile compounds and confirming their identity.

-

Principle: The sample is vaporized and passed through a long capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase. The separated compounds then enter a mass spectrometer, which fragments them into characteristic ions, providing a molecular fingerprint for identification and a quantifiable peak for purity assessment.[12]

-

Expected Result: A high-purity sample will show a single, sharp, dominant peak in the chromatogram at the expected retention time. The mass spectrum of this peak should match the known fragmentation pattern of this compound.

Detailed Protocol: GC-MS Purity Analysis

-

Standard Preparation: Accurately prepare a 1 mg/mL solution of a certified reference standard of this compound in high-purity ethyl acetate.

-

Sample Preparation: Prepare a 1 mg/mL solution of the commercially supplied this compound in the same solvent.

-

GC-MS Instrument Setup (Representative Parameters):

-

Injector: 250 °C, Split mode (e.g., 50:1).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 100 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C, hold for 10 minutes.

-

MS Transfer Line: 280 °C.

-

Ion Source: 230 °C, Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

-

Analysis: Inject 1 µL of the standard solution to determine the retention time and confirm the mass spectrum. Subsequently, inject 1 µL of the sample solution.

-

Data Interpretation:

-

Confirm the primary peak in the sample chromatogram matches the retention time of the standard.

-

Verify that the mass spectrum of the sample's primary peak matches the standard's spectrum.

-

Calculate purity by the area percent method: (Area of main peak / Total area of all peaks) x 100%. For quantitative analysis, a calibration curve should be used.

-

Other Essential Analytical Techniques

-

Nuclear Magnetic Resonance (¹H NMR): Provides detailed information about the molecular structure. The resulting spectrum for a pure sample should show peaks with chemical shifts and integrations corresponding exactly to the hydrogen atoms in the this compound structure. This is a powerful tool for unequivocal identification.

-

Karl Fischer Titration: Specifically quantifies water content, a critical impurity that can affect reactivity and formulation stability.[13]

-

Thermogravimetric Analysis (TGA): Determines the content of non-volatile impurities by measuring weight loss as a sample is heated.[13]

Core Applications in Drug Development and Research

The demand for high-purity this compound is driven by its utility in sensitive applications.[2]

-

Drug Delivery Systems: Its properties as a surfactant make it ideal for creating nanoemulsions, microemulsions, and liposomes. These systems can enhance the solubility and bioavailability of hydrophobic drug compounds.[2] Impurities can destabilize these delicate formulations, leading to inconsistent drug loading and release profiles.

-

Topical and Transdermal Formulations: It can act as a penetration enhancer and an emulsifier in creams and ointments, facilitating the delivery of active pharmaceutical ingredients (APIs) through the skin.

-

Cell Culture and Biological Assays: In research settings, it can be used to solubilize lipids or other molecules for introduction into cell culture media. Purity is paramount to avoid confounding cytotoxic effects from unknown contaminants.

The diagram below illustrates the amphiphilic nature that underpins these applications.

Caption: Amphiphilic structure of this compound.

Storage and Handling

Proper storage is crucial to maintain the integrity of high-purity this compound.

-

Storage Conditions: Store in tightly sealed containers in a cool, dry place, protected from light and moisture.[10] Given its melting point of 33-34 °C, it may be a solid or liquid depending on ambient temperature.[6][7]

-

Handling: Use standard laboratory personal protective equipment (PPE), including gloves and safety glasses. While not classified as highly hazardous, direct contact should be avoided.[9][14]

Conclusion

The procurement of high-purity this compound is a critical, multi-step process that extends beyond a simple purchasing decision. For scientists in research and drug development, it requires a diligent evaluation of the supplier landscape, a demand for transparent and comprehensive analytical documentation, and a commitment to in-house verification. By adopting a systematic approach to sourcing and quality control, researchers can ensure the integrity of their materials, which is the bedrock of reliable and reproducible science.

References

- 1. parchem.com [parchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Ethanol, 2-(tetradecyloxy)- [webbook.nist.gov]

- 4. Ethanol, 2-(tetradecyloxy)- [webbook.nist.gov]

- 5. This compound | 2136-70-1 [chemicalbook.com]

- 6. 2136-70-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound|lookchem [lookchem.com]

- 8. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 9. 2-tetradecyl oxyethanol, 2136-70-1 [thegoodscentscompany.com]

- 10. clinivex.com [clinivex.com]

- 11. scbt.com [scbt.com]

- 12. env.go.jp [env.go.jp]

- 13. mdpi.com [mdpi.com]

- 14. This compound - Hazardous Agents | Haz-Map [haz-map.com]

A Comprehensive Technical Guide to 2-(Tetradecyloxy)ethanol: Nomenclature, Properties, and Applications

Abstract: This technical guide provides an in-depth analysis of 2-(Tetradecyloxy)ethanol, a non-ionic surfactant of significant interest to researchers, scientists, and professionals in drug development and formulation science. The document delineates the compound's extensive nomenclature, including its IUPAC name, common synonyms like Myristyl Monoethoxylate, and various trade names. It further explores its core physicochemical properties, synthesis pathways with an emphasis on process control and impurity profiles, and its multifaceted applications as an emulsifier, solubilizer, and emollient. This guide is structured to deliver not just technical data but also field-proven insights into the causality behind its functional performance in complex formulations, particularly in enhancing the delivery of hydrophobic active pharmaceutical ingredients (APIs).

Nomenclature and Chemical Identity

The compound known chemically as this compound is identified by a wide array of names across scientific literature, regulatory databases, and commercial markets. This diversity in nomenclature can pose a challenge in literature reviews and material sourcing. Understanding these synonyms is crucial for accurate identification and research. The primary CAS Registry Number for the mono-ethoxylated compound is 2136-70-1 .[1][2][3]

Table 1: Chemical Identifiers and Synonyms for this compound

| Identifier Type | Value | Reference(s) |

| IUPAC Name | This compound | [1][4] |

| Common Synonyms | Myristyl Monoethoxylate, 2-Tetradecoxyethanol, Ethylene glycol monotetradecyl ether, Tetradecylglycol, 3-Oxa-1-heptadecanol | [1][3][5][6] |

| CAS Registry No. | 2136-70-1 | [1][7][8] |

| EC Number | 218-371-4, 500-059-7 | [7] |

| UNII | IAC0DWO8W5 | [7][8] |

| Molecular Formula | C₁₆H₃₄O₂ | [1][6][7] |

| Molecular Weight | 258.44 g/mol | [1][6] |

| Trade/PEG Names | Myreth, C14E1, Lipocol M 4, Emulgen 220, Nikkol C 14EO7 | [3][4][7] |

The fundamental structure consists of a 14-carbon alkyl chain (tetradecyl or myristyl group) linked via an ether bond to a single ethylene glycol unit. This structure imparts the amphiphilic character central to its function.

Caption: Chemical structure of this compound.

Physicochemical Properties

The utility of this compound in any application is dictated by its physical and chemical properties. Its amphiphilic nature, characterized by a balance between its long, oil-soluble alkyl chain and its water-soluble ethoxy/hydroxyl head, is the primary driver of its surfactant behavior.

Caption: Diagram of the compound's amphiphilic nature.

Key quantitative properties are summarized below. These values are critical for predicting the compound's behavior in different solvent systems and temperature ranges during formulation development.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Unit | Reference(s) |